Avotaciclib hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

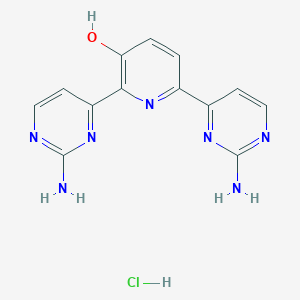

Propiedades

Fórmula molecular |

C13H12ClN7O |

|---|---|

Peso molecular |

317.73 g/mol |

Nombre IUPAC |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H |

Clave InChI |

ZONRGCMBLZETKM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Avotaciclib (BEY1107): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Avotaciclib (BEY1107), a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document details the preclinical rationale, clinical trial progression, mechanism of action, and key experimental methodologies employed in its evaluation.

Discovery and Development Timeline

The development of Avotaciclib (BEY1107) by BeyondBio Inc. spans from the company's inception to ongoing clinical trials, targeting malignancies with high unmet medical needs.

| Date | Event | Description |

| June 2013 | Company Foundation | BeyondBio Inc. was founded, laying the groundwork for its research and development programs. |

| 2013 - 2017 | Preclinical Development | This period encompassed the initial discovery, lead identification, and optimization of BEY1107. In vitro and in vivo studies were conducted to establish its mechanism of action, efficacy, and safety profile. |

| 2017 | Completion of Non-clinical Studies | Key preclinical toxicology and efficacy studies were concluded, providing the necessary data to support an Investigational New Drug (IND) application. |

| February 19, 2018 | FDA Approval for Phase 1/2 Clinical Trial | BeyondBio announced the U.S. Food and Drug Administration (FDA) approval to initiate a Phase 1/2 clinical trial of BEY1107 for patients with locally advanced or metastatic pancreatic cancer.[1] |

| May 14, 2018 | Initiation of Phase 1/2 Trial in Pancreatic Cancer | The clinical trial NCT03579836, titled "Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine Combination in Patient With Pancreatic Cancer," commenced.[2][3] |

| January 25, 2019 | PubChem Record Creation | The compound entry for Avotaciclib was created in the PubChem database, providing a public repository of its chemical information.[4] |

| August 31, 2021 | Initiation of Phase 1/2 Trial in Colorectal Cancer | A Phase 1/2 clinical trial (NCT05093907) was initiated to evaluate BEY1107 in combination with capecitabine (B1668275) for patients with metastatic colorectal cancer.[2][3][5] |

| November 29, 2022 | Initiation of Phase 1 Trial in Glioblastoma | A Phase 1 clinical trial (NCT05769660) began to assess BEY1107 in combination with temozolomide (B1682018) for patients with recurrent or progressive glioblastoma multiforme.[2][3][5] |

Mechanism of Action: CDK1 Inhibition

Avotaciclib is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition phase. In many cancer cells, the cell cycle regulation is dysregulated, leading to uncontrolled proliferation.

By targeting and inhibiting the kinase activity of CDK1, Avotaciclib prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This targeted inhibition leads to a cascade of cellular events, primarily:

-

G2/M Cell Cycle Arrest: The inhibition of the CDK1/Cyclin B complex blocks cells from proceeding from the G2 phase into mitosis.

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

This mechanism of action makes Avotaciclib a promising therapeutic agent for cancers where CDK1 is overexpressed or the cell cycle is aberrantly controlled.

Mechanism of action of Avotaciclib (BEY1107).

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of Avotaciclib are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Avotaciclib on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

Avotaciclib (BEY1107)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Avotaciclib in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01 µM to 100 µM).

-

Include a vehicle control containing the same final concentration of DMSO as the highest Avotaciclib concentration.

-

Remove the medium from the wells and add 100 µL of the prepared Avotaciclib dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve using appropriate software.

-

Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Avotaciclib on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Avotaciclib (BEY1107)

-

DMSO

-

PBS

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Avotaciclib (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of apoptosis by Avotaciclib through the analysis of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Avotaciclib (BEY1107)

-

DMSO

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with Avotaciclib as described for the cell cycle analysis.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression and cleavage.

-

This technical guide provides a foundational understanding of the discovery, development, and mechanism of action of Avotaciclib (BEY1107), along with detailed protocols for its preclinical evaluation. As Avotaciclib progresses through clinical trials, further data will undoubtedly emerge to more fully characterize its therapeutic potential.

References

Avotaciclib: A Technical Deep Dive into CDK1 Inhibition and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the G2/M phase transition in the cell cycle.[1][2] Dysregulation of CDK1 is a common feature in various cancers, making it a compelling target for therapeutic intervention.[3][4] Preclinical studies have demonstrated the potential of Avotaciclib to induce cell cycle arrest and apoptosis in cancer cells by directly inhibiting CDK1 activity.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Avotaciclib, focusing on its role in mediating cell cycle arrest. It includes a summary of available quantitative data, detailed protocols for key experimental assays, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of CDK1

Avotaciclib's primary mechanism of action is the direct and selective inhibition of CDK1.[1][5] CDK1, in complex with its regulatory partner Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle.[1][6] Avotaciclib binds to the ATP-binding pocket of CDK1, preventing the phosphorylation of downstream substrates that are crucial for mitotic entry.[1] This targeted inhibition leads to a cascade of cellular events culminating in a robust G2/M cell cycle arrest and, in many cases, the induction of apoptosis (programmed cell death).[1][2]

Data Presentation: Quantitative Analysis of Avotaciclib's In Vitro Efficacy

The anti-proliferative activity of Avotaciclib has been quantified in preclinical studies, particularly in non-small cell lung cancer (NSCLC) cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, are summarized below.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662 |

Signaling Pathway and Experimental Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

CDK1 Signaling Pathway and Avotaciclib Inhibition

Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing Avotaciclib's effect on cell cycle distribution.

Logical Relationship: CDK1 Inhibition to Therapeutic Effect

Caption: The logical flow from Avotaciclib administration to its therapeutic effect.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Avotaciclib are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of Avotaciclib on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Cells are treated with a serial dilution of Avotaciclib or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Data is normalized to the vehicle-treated control, and EC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Avotaciclib on cell cycle distribution.[7]

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of Avotaciclib or a vehicle control for a defined time course (e.g., 24, 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with PBS.

-

Fixation: The cell pellet is resuspended, and cells are fixed by adding ice-cold 70% ethanol dropwise while gently vortexing. Cells are then incubated at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[1]

-

Incubation: Cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: DNA content is analyzed by a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[2] An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.

Western Blotting for Cell Cycle and Apoptosis Markers

Objective: To assess the effect of Avotaciclib on the expression and phosphorylation status of key cell cycle and apoptosis-related proteins.

Methodology:

-

Cell Lysis: Following treatment with Avotaciclib, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured in Laemmli buffer, separated by SDS-polyacrylamide gel electrophoresis, and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Histone H3, cleaved PARP, total CDK1) overnight at 4°C. A loading control such as β-actin or GAPDH is also probed.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine relative protein expression levels.

Conclusion

Avotaciclib is a potent and selective inhibitor of CDK1 that demonstrates a clear mechanism of action by inducing G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Its ability to halt cell proliferation at a critical checkpoint provides a strong rationale for its ongoing investigation in clinical trials for various malignancies.[4] The experimental protocols detailed in this guide offer a standardized framework for the continued preclinical evaluation of Avotaciclib and other CDK1 inhibitors. Further research is warranted to fully elucidate the downstream signaling consequences of Avotaciclib treatment and to identify predictive biomarkers for patient stratification.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemometec.com [chemometec.com]

- 6. Abemaciclib, a Selective CDK4/6 Inhibitor, Enhances the Radiosensitivity of Non-Small Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Avotaciclib Hydrochloride and the G2/M Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (B3324850) hydrochloride (also known as BEY1107) is an orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the G2/M phase transition in the cell cycle.[1][2] Dysregulation of CDK1 activity is a frequent occurrence in various malignancies, making it a compelling target for therapeutic intervention.[2] Preclinical studies have demonstrated that avotaciclib exhibits potent anti-proliferative and pro-apoptotic effects in cancer models.[1] This technical guide provides an in-depth examination of the mechanism of action of avotaciclib, with a specific focus on its effects on the G2/M phase transition. It includes a summary of available quantitative data, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows to support further investigation into this compound.

Mechanism of Action: Inhibition of CDK1 and G2/M Arrest

The progression of the eukaryotic cell cycle is orchestrated by a series of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The transition from the G2 phase to mitosis (M phase) is a crucial checkpoint, ensuring that DNA replication is complete and the cell is ready for division. This transition is primarily driven by the activation of the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF).[2]

The activation of the CDK1/Cyclin B complex is a tightly regulated process. During the G2 phase, Cyclin B levels rise and it associates with CDK1. However, the complex is kept in an inactive state through inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases Wee1 and Myt1.[2][3] For the cell to enter mitosis, the phosphatase Cdc25 must remove these inhibitory phosphate (B84403) groups.[2]

Avotaciclib exerts its therapeutic effect by directly targeting the ATP-binding pocket of CDK1, thereby inhibiting its kinase activity.[1] By preventing the function of CDK1, avotaciclib effectively blocks the phosphorylation of a multitude of downstream substrates that are essential for the execution of mitosis.[1][2] These substrates include proteins responsible for critical mitotic events such as chromosome condensation (e.g., condensins) and nuclear envelope breakdown (e.g., lamins).[1] Consequently, the inhibition of CDK1 by avotaciclib leads to a robust cell cycle arrest at the G2/M checkpoint, preventing cancer cells from entering mitosis.[1][2] This sustained arrest can subsequently trigger apoptotic pathways, leading to programmed cell death.[1]

Signaling Pathway

The signaling pathway governing the G2/M transition is a complex network of kinases and phosphatases that ultimately converges on the activation of the CDK1/Cyclin B complex. DNA damage checkpoints, mediated by kinases such as Chk1, can also inhibit this pathway by targeting Cdc25 for degradation, thus preventing entry into mitosis with damaged DNA. Avotaciclib intervenes at the core of this process by directly inhibiting CDK1.

Quantitative Data

Anti-proliferative Activity

The cellular potency of avotaciclib has been assessed in various cancer cell lines. The half-maximal effective concentration (EC50) for cell viability inhibition in several non-small cell lung cancer (NSCLC) cell lines is presented below.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662 |

Data sourced from preclinical studies.

Cell Cycle Arrest

While specific quantitative data for G2/M arrest induced by avotaciclib is not extensively available in the public domain, treatment with CDK1 inhibitors typically results in a significant accumulation of cells in the G2/M phase. The following table provides representative data for a selective CDK1 inhibitor, RO-3306, to illustrate the expected effect.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Asynchronous (DMSO control) | 45 ± 3 | 30 ± 4 | 25 ± 2 |

| RO-3306 (10 µM, 24h) | 5 ± 2 | 10 ± 3 | 85 ± 5 |

Representative data for a selective CDK1 inhibitor in HeLa cells.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of avotaciclib on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Avotaciclib hydrochloride

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of avotaciclib in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing various concentrations of avotaciclib. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the quantitative analysis of cell cycle distribution following treatment with avotaciclib using propidium (B1200493) iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase A staining buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of avotaciclib or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, collect them in a tube, and centrifuge to form a pellet.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cells in PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in PI/RNase A staining buffer and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of CDK1 Substrate Phosphorylation

This protocol is designed to assess the effect of avotaciclib on the phosphorylation status of CDK1 and its downstream substrates, such as Lamin A/C and condensin subunits.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Lamin A/C (Ser22), anti-phospho-CAP-D3 (Thr1415), anti-CDK1, anti-Cyclin B, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with avotaciclib as described for the cell cycle analysis.

-

Lyse the cells in ice-cold lysis buffer, and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of the target proteins, normalizing to the loading control.

Conclusion

This compound is a potent CDK1 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells by preventing the phosphorylation of key substrates required for mitotic entry.[1][2] The experimental protocols and data presented in this technical guide provide a solid framework for researchers and drug development professionals to further investigate the mechanism of action and therapeutic potential of avotaciclib. Future studies focusing on detailed dose-response effects on cell cycle distribution and the direct impact on the phosphorylation of specific downstream targets in various cancer models will be crucial for a comprehensive understanding of its anti-neoplastic activity.

References

Avotaciclib Hydrochloride: A Technical Overview of Preclinical Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] As a critical regulator of the cell cycle, particularly at the G2/M transition, CDK1 is a key target in oncology research.[2][4] Dysregulation of its activity is a common feature in many cancers, making it a promising therapeutic target.[2][4] Preclinical data demonstrates that Avotaciclib hydrochloride can inhibit the proliferation of tumor cells, induce cell cycle arrest, and promote apoptosis.[5][6] This technical guide provides a comprehensive overview of the available preclinical data on Avotaciclib's anti-tumor activity, with a focus on its mechanism of action, quantitative efficacy data from in vitro studies, and detailed experimental protocols.

Core Mechanism of Action: Selective CDK1 Inhibition

Avotaciclib's primary mechanism of action is the direct and selective inhibition of CDK1.[1] CDK1, in complex with its regulatory partner Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the transition from the G2 phase to the M (mitosis) phase of the cell cycle.[2] By targeting and binding to the ATP-binding pocket of CDK1, Avotaciclib blocks its kinase activity, preventing the phosphorylation of downstream substrates required for mitotic entry.[1] This targeted inhibition leads to a robust arrest of the cell cycle at the G2/M checkpoint.[1][2] Prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][4] This dual action of inducing both cell cycle arrest and apoptosis underscores its potential as an anti-cancer therapeutic.[4]

Quantitative In Vitro Efficacy

In vitro studies have demonstrated Avotaciclib's potent anti-proliferative activity across various cancer cell lines. Treatment with Avotaciclib leads to a dose-dependent decrease in the viability of cancer cells.[4] Notably, its efficacy has been quantified in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, as summarized below.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918[1][5][6] |

| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580[1][5][6] |

| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735[1][5][6] |

| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662[1][5][6] |

In Vivo Anti-Tumor Activity

Preclinical studies utilizing in vivo xenograft models have shown that CDK inhibitors can significantly inhibit tumor growth.[4] For Avotaciclib, research has demonstrated its potential in models of pancreatic and non-small cell lung cancer.[4][5][6] While specific quantitative data on tumor volume reduction and growth inhibition from Avotaciclib studies are not widely available in the public domain, the general methodology involves treating tumor-bearing animal models with the compound and measuring tumor growth over time compared to untreated control groups.[3][4] The compound is currently under investigation in a Phase I clinical trial for pancreatic cancer (NCT03579836).[7]

Preclinical Experimental Protocols

The evaluation of Avotaciclib's anti-tumor activity relies on a suite of standardized in vitro assays. The general workflow for these assessments is outlined below, followed by detailed methodologies for key experiments.

Cell Viability Assay (MTT/WST-8)

This assay determines the effect of Avotaciclib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[2]

-

Objective: To determine the cytotoxic and cytostatic effects of Avotaciclib on cancer cell lines.[1]

-

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Treatment: Cells are treated with a serial dilution of Avotaciclib or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[1]

-

Reagent Incubation: A metabolic reagent (e.g., MTT or WST-8) is added to each well and incubated for a specified time, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of Avotaciclib on cell cycle distribution and to confirm its role in inducing G2/M arrest.[8]

-

Objective: To determine the effect of Avotaciclib on cell cycle distribution.[1]

-

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with Avotaciclib or a vehicle control for a defined time course (e.g., 24, 48 hours).[1][8]

-

Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.[1][8]

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A to remove RNA.[1][8]

-

Analysis: The DNA content of individual cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[8]

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis pathways following treatment with Avotaciclib.

-

Objective: To assess the modulation of downstream signaling proteins (e.g., pro- and anti-apoptotic proteins like Bax and Bcl-2) after Avotaciclib treatment.[4]

-

Methodology:

-

Protein Extraction: Cells are treated with Avotaciclib, harvested, and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.[1]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1] Band intensity can be quantified to determine relative protein expression levels.

-

Conclusion

The preclinical data for this compound strongly supports its characterization as a potent and selective inhibitor of CDK1. Its mechanism of action, centered on inducing G2/M cell cycle arrest and apoptosis, has been demonstrated in various in vitro cancer models.[1][4] The quantitative anti-proliferative activity, particularly in NSCLC cell lines, highlights its therapeutic potential.[1][6] While further publication of in vivo efficacy data is anticipated, the existing preclinical profile provides a robust rationale for its ongoing clinical investigation in solid tumors.[7][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Avotaciclib Hydrochloride: A Technical Guide to its Impact on Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (B3324850) (also known as BEY1107) is an orally bioavailable, selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] As a critical regulator of the G2/M phase transition of the cell cycle, CDK1 is a key therapeutic target in oncology.[1] Dysregulation of CDK1 activity is a frequent aberration in many human cancers, making it a compelling target for anti-cancer therapies.[2] Avotaciclib has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical cancer models.[1] This technical guide provides an in-depth overview of the molecular mechanisms by which avotaciclib hydrochloride induces apoptosis, summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: CDK1 Inhibition Leading to Apoptosis

Avotaciclib's primary mechanism of action is the direct inhibition of CDK1, a serine/threonine kinase that is essential for the transition of cells from the G2 to the M (mitosis) phase of the cell cycle.[1][3] By binding to the ATP-binding pocket of CDK1, avotaciclib blocks its kinase activity, preventing the phosphorylation of numerous downstream substrates required for mitotic entry.[3] This targeted inhibition culminates in two major cellular outcomes: G2/M cell cycle arrest and the subsequent induction of programmed cell death, or apoptosis.[3][4]

The induction of apoptosis by avotaciclib appears to be mediated through two interconnected pathways:

-

Prolonged G2/M Arrest: By inhibiting the CDK1/Cyclin B complex, avotaciclib prevents the initiation of mitosis, causing cells to accumulate at the G2/M checkpoint.[1][3] A sustained arrest at this critical checkpoint is a potent trigger for the intrinsic apoptotic pathway, leading to the elimination of cancer cells.[1]

-

Modulation of Bcl-2 Family Proteins: Beyond its role in the cell cycle, CDK1 has been shown to directly influence apoptosis by phosphorylating and inactivating anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[5] While direct evidence for avotaciclib's role in this specific process is still emerging, its inhibition of CDK1 would logically prevent this pro-apoptotic phosphorylation, suggesting a complex interplay. However, some studies indicate that CDK1 activation can also lead to the phosphorylation and inactivation of these anti-apoptotic proteins, thereby promoting apoptosis.[5] In this context, inhibiting CDK1 with avotaciclib could potentially reverse this effect, highlighting the need for further investigation into the precise downstream signaling events in different cellular contexts.[5]

The execution of apoptosis following avotaciclib treatment is often characterized by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[3]

Signaling Pathway of Avotaciclib-Induced Apoptosis

Avotaciclib exerts its pro-apoptotic effects by targeting the central regulator of the G2/M transition, the CDK1/Cyclin B complex. Inhibition of this complex leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Caption: Avotaciclib inhibits the CDK1/Cyclin B complex, leading to G2/M arrest and subsequent induction of the intrinsic apoptotic pathway.

Quantitative Data Presentation

Preclinical studies have quantified the anti-proliferative activity of avotaciclib in various cancer cell lines. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662 |

Data sourced from BenchChem's technical guide on Avotaciclib.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and cytostatic effects of avotaciclib on cancer cell lines and to calculate EC50 values.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Cells are treated with a serial dilution of avotaciclib or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Viability Assessment: After the incubation period, cell viability is measured using a metabolic assay such as MTT, MTS, or a luminescent assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are recorded, and the data is used to generate dose-response curves to calculate the EC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with avotaciclib.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and treat them with avotaciclib at various concentrations for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are classified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[4]

Western Blot Analysis for Apoptotic Markers

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.

Methodology:

-

Protein Extraction: Treat cells with avotaciclib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

-

Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cellular effects of avotaciclib in preclinical studies.

Caption: Workflow for evaluating the cellular effects of avotaciclib in preclinical studies.

Conclusion

This compound is a potent and selective inhibitor of CDK1 that exerts its anti-cancer effects primarily through the induction of G2/M cell cycle arrest and subsequent apoptosis.[3][4] The well-defined mechanism of action provides a strong rationale for its continued investigation in various malignancies.[3] The experimental protocols and data presented in this technical guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of avotaciclib. Future research should aim to further elucidate the downstream signaling events, particularly the interplay with Bcl-2 family proteins, and to identify predictive biomarkers for avotaciclib sensitivity.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

Avotaciclib Hydrochloride: A Technical Examination of Molecular Interactions Beyond CDK1

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Avotaciclib hydrochloride (also known as BEY1107) is an orally active, potent small molecule inhibitor under investigation as an anti-cancer therapeutic.[1][2] Its primary and well-documented mechanism of action is the selective inhibition of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the G2/M phase transition in the cell cycle.[3][4][5] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells, forming the basis of its therapeutic rationale.[6][7][8]

This technical guide addresses the inquiry into the molecular targets of this compound beyond CDK1. Following an extensive review of publicly available scientific literature, including preclinical studies and pharmacological databases, it is concluded that there is a significant lack of comprehensive data on the off-target effects or a broad kinase selectivity profile for Avotaciclib.[5][9] Searches for "Avotaciclib kinase selectivity," "BEY1107 kinome scan," or "Avotaciclib off-target profile" did not yield specific, experimentally validated molecular targets other than CDK1.[9]

Modern drug development for kinase inhibitors typically involves extensive selectivity profiling through kinome scans to identify potential off-target interactions that could contribute to efficacy or toxicity.[9] However, for Avotaciclib, such comprehensive screening data does not appear to be publicly available.[5][9]

Therefore, this document will first elaborate on the current data gap concerning non-CDK1 targets and then provide an in-depth guide on the well-characterized interactions with its primary target, CDK1, adhering to the requested data presentation, experimental protocol, and visualization requirements.

Molecular Targets of this compound Beyond CDK1: A Data Gap

Despite its progression into clinical trials, a comprehensive public profile of Avotaciclib's molecular interactions beyond CDK1 remains elusive.[9] While its potency and selectivity for CDK1 are emphasized, the broader kinase selectivity and potential for polypharmacology have not been detailed in the available literature.[3][5]

One computational study utilizing molecular docking suggested a potential binding affinity of Avotaciclib to proteins in the minichromosome maintenance (MCM) complex, specifically MCM2, MCM4, and MCM6. However, this finding is predictive and has not been experimentally validated.

Due to this absence of concrete data, it is not possible to provide a detailed summary of non-CDK1 molecular targets, associated quantitative data (e.g., IC50, Ki values), or the signaling pathways they modulate.

Primary Molecular Target: Cyclin-Dependent Kinase 1 (CDK1)

Avotaciclib is a potent and selective inhibitor of CDK1.[1][4] It exerts its anti-tumor effects by binding to the ATP-binding pocket of CDK1, which prevents the phosphorylation of downstream substrates essential for the G2/M transition and entry into mitosis.[7] This inhibition leads to a cascade of cellular events culminating in G2/M cell cycle arrest and the induction of apoptosis.[4][6][7]

Quantitative Data on Cellular Potency

While specific enzymatic IC50 or Ki values for the direct inhibition of CDK1 are not consistently available in the public domain, the cellular potency of Avotaciclib has been demonstrated in various cancer cell lines.

| Cell Line | Cancer Type | Potency Metric | Value (µM) |

| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662 |

Table 1: Cellular Potency of Avotaciclib in Radiotherapy-Resistant Non-Small Cell Lung Cancer Cell Lines.[6]

Signaling Pathway of CDK1 Inhibition by Avotaciclib

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M phase transition and the inhibitory action of Avotaciclib.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Avotaciclib on its primary target, CDK1, and the resulting cellular consequences.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Avotaciclib on the metabolic activity and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is serially diluted in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of Avotaciclib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The half-maximal effective concentration (EC50) is calculated by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following treatment with Avotaciclib.

Methodology:

-

Cell Culture and Treatment: Cells are cultured in larger format dishes (e.g., 6-well plates) and treated with Avotaciclib at a specific concentration (e.g., at or near the EC50) or with a vehicle control for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the enzymatic reaction is neutralized. All cells are pelleted by centrifugation.

-

Fixation: The cell pellet is washed with phosphate-buffered saline (PBS) and then fixed by resuspending in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. The fixed cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are pelleted, washed with PBS to remove the ethanol, and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to prevent the staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the DNA content of each cell.

-

Data Analysis: The data is used to generate a histogram of cell count versus DNA content. The percentages of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases are quantified using cell cycle analysis software.

Western Blotting for Phospho-Histone H3 (a marker of mitosis)

Objective: To assess the inhibition of entry into mitosis by measuring the levels of a key mitotic marker.

Methodology:

-

Cell Lysis: Cells are treated with Avotaciclib or a vehicle control, harvested, and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10), a marker for cells in mitosis, overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A primary antibody against total Histone H3 or a loading control like GAPDH is used on the same or a parallel blot to ensure equal protein loading.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the phospho-Histone H3 band is quantified and normalized to the loading control to determine the relative change in the mitotic population upon treatment with Avotaciclib.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for evaluating the cellular effects of a CDK1 inhibitor like Avotaciclib.

Conclusion

This compound is a selective CDK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in preclinical cancer models.[6][7] Its mechanism of action through the induction of G2/M cell cycle arrest is well-supported by cellular studies.[4][7] However, a comprehensive, publicly available characterization of its molecular targets beyond CDK1 is currently lacking.[5][9] This data gap precludes a detailed analysis of its off-target effects and potential for polypharmacology. Future studies, including broad kinome screening, would be invaluable for a more complete understanding of Avotaciclib's biological activity and to fully delineate its therapeutic potential and safety profile.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Facebook [cancer.gov]

- 9. benchchem.com [benchchem.com]

The Preclinical Profile of Avotaciclib Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib hydrochloride (also known as BEY1107) is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 1 (CDK1), a critical regulator of cell cycle progression.[1][2] Its potential as an antineoplastic agent is under investigation in clinical trials for solid tumors, including pancreatic cancer.[1][2][3] A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Avotaciclib in preclinical animal models is fundamental for predicting its clinical behavior, including its absorption, distribution, metabolism, and excretion (ADME). This technical guide synthesizes the available preclinical information on Avotaciclib, providing a framework for the experimental protocols and data interpretation relevant to its development. Due to the limited publicly available quantitative data for Avotaciclib, this guide also incorporates established principles from preclinical studies of other small molecule kinase inhibitors to present a comprehensive overview.

Introduction: Mechanism of Action

Avotaciclib targets CDK1, which, in complex with its cyclin partners, plays a pivotal role in orchestrating the M-phase of the cell cycle.[1] By inhibiting CDK1, Avotaciclib is designed to induce cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] The dysregulation of the cell cycle is a common feature in many cancers, making CDK1 an attractive therapeutic target.[1] Preclinical studies suggest that Avotaciclib's inhibition of CDK1 can lead to G2/M phase cell cycle arrest.[3]

Signaling Pathway of CDK1 in Cell Cycle Progression

References

Avotaciclib Hydrochloride: A Technical Guide to Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of cell cycle progression.[1][2] By targeting the ATP-binding pocket of CDK1, Avotaciclib blocks its kinase activity, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3] This mechanism of action has positioned Avotaciclib as a promising therapeutic candidate, particularly in cancers with CDK1 overexpression.[2][4]

A thorough understanding of a kinase inhibitor's selectivity is paramount for predicting its therapeutic efficacy, potential for polypharmacology, and overall safety profile. This technical guide provides an in-depth overview of the known selectivity of Avotaciclib, outlines the standard methodologies for assessing kinase cross-reactivity, and visualizes the key signaling pathways and experimental workflows.

It is important to note that while Avotaciclib is characterized as a potent and selective CDK1 inhibitor, a comprehensive, publicly available dataset detailing its broader kinase selectivity profile remains a significant data gap in the scientific literature.[1][5] Extensive searches for a large-scale kinome scan or broad panel screening data for Avotaciclib (BEY1107) have not yielded specific off-target molecular data.[5] Therefore, this guide will focus on its primary target and the standard experimental protocols used to generate a complete selectivity profile.

Data Presentation: Kinase Inhibition Profile

The primary molecular target of Avotaciclib is CDK1.[1][6] However, quantitative data regarding its inhibitory activity against a broad panel of other kinases is not currently available in the public domain.[5] In modern drug development, a kinase inhibitor's selectivity is typically presented in a table summarizing its potency (e.g., IC50 or Ki values) against its primary target(s) and a wide range of other kinases.

Below is a table detailing Avotaciclib's primary target. Due to the aforementioned data gap, a comprehensive selectivity table cannot be provided.

| Kinase Target | Reported Activity | Data Availability |

| CDK1 | Primary Target; Potent Inhibitor | Cellular potency (EC50) demonstrated in various cancer cell lines. Specific enzymatic IC50/Ki values are not consistently published.[1][3] |

| Other Kinases | Not Publicly Available | Comprehensive kinome-wide selectivity data has not been made publicly available.[5] |

For context, many other CDK inhibitors have been profiled extensively. For example, Abemaciclib, a CDK4/6 inhibitor, is known to inhibit multiple other kinases at higher concentrations, a feature that may contribute to its efficacy and side-effect profile.[7] The lack of similar public data for Avotaciclib makes a direct comparison of its selectivity challenging.[5]

Signaling Pathway and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for understanding the context of Avotaciclib's function and evaluation.

Experimental Protocols

To determine the selectivity profile of a kinase inhibitor like Avotaciclib, a series of standardized in vitro and cell-based assays are employed.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To quantify the concentration of Avotaciclib required to inhibit CDK1 (or any other kinase) activity by 50% (IC50).

-

General Protocol:

-

Reagents: Recombinant human CDK1/Cyclin B enzyme, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Reaction Setup: The recombinant kinase is incubated in a reaction buffer with the peptide substrate and ATP.

-

Compound Addition: A serial dilution of Avotaciclib is added to the reaction wells. A DMSO vehicle control is used as a reference for 0% inhibition.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Quantification: The amount of phosphorylated substrate is measured. In a radiometric assay, this involves capturing the radiolabeled peptide on a filter and quantifying with a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition relative to the DMSO control is calculated for each Avotaciclib concentration. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression.[8]

-

Kinome-wide Selectivity Profiling

This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of kinases simultaneously to map its selectivity across the human kinome.

-

Objective: To identify all potential on- and off-target kinases of Avotaciclib and quantify its binding affinity or inhibitory potency against them.

-

General Protocol (example using a binding assay):

-

Technology: Platforms like DiscoverX's KINOMEscan™ utilize a proprietary active-site directed competition binding assay.

-

Assay Principle: The test compound (Avotaciclib) is incubated with a panel of DNA-tagged human kinases and an immobilized, active-site directed ligand.

-

Competition: Avotaciclib competes with the immobilized ligand for binding to each kinase.

-

Quantification: The amount of each kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from Avotaciclib.

-

Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower number signifies stronger binding. These values can be used to calculate dissociation constants (Kd) and generate a comprehensive selectivity tree, visually representing the inhibitor's interactions across the kinome.

-

Cell-Based Target Validation

These assays confirm that the inhibitor affects its intended target within a cellular environment and evaluates the impact on downstream signaling.

-

Objective: To verify that Avotaciclib inhibits CDK1 activity in intact cells and assess its effects on cell cycle progression.

-

Protocol (Cell Cycle Analysis by Flow Cytometry):

-

Cell Culture and Treatment: Cancer cell lines are seeded and treated with varying concentrations of Avotaciclib or a vehicle control for a defined period (e.g., 24-48 hours).

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity is proportional to the DNA content.

-

Data Analysis: A histogram of cell count versus fluorescence intensity is generated. Cells in the G2/M phase will have a 4n DNA content. An accumulation of cells in this phase following Avotaciclib treatment indicates successful inhibition of CDK1 and a G2/M arrest.[4]

-

Conclusion

Avotaciclib is a potent inhibitor of CDK1, a key regulator of the G2/M cell cycle transition.[1] Its mechanism of action through CDK1 inhibition is the foundation of its therapeutic potential in oncology.[6] However, a comprehensive, publicly available selectivity profile of Avotaciclib against the broader human kinome is a recognized data gap.[5] Such a profile is critical for a complete understanding of its biological activity, potential for off-target effects that could contribute to efficacy or toxicity, and for guiding its clinical development. The experimental protocols detailed herein represent the standard methodologies used in modern drug discovery to generate this crucial dataset. Further research and data disclosure are necessary to fully characterize the molecular interactions of Avotaciclib.

References

- 1. benchchem.com [benchchem.com]

- 2. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Avotaciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Avotaciclib (BEY1107): An In-Depth Technical Guide on Early Phase Clinical Development

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Avotaciclib (BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) currently under investigation in early-phase clinical trials for various solid tumors.[1][2] As a key regulator of the G2/M cell cycle checkpoint, CDK1 represents a critical therapeutic target in oncology.[3] Preclinical studies have demonstrated the potential of Avotaciclib to induce cell cycle arrest and apoptosis in cancer cells, providing a strong rationale for its clinical development.[3] This technical guide synthesizes the available information on the early-phase clinical trial results for Avotaciclib, including its mechanism of action, preclinical data, and the design of ongoing clinical studies. It is important to note that as of the date of this document, detailed quantitative results from the early-phase human clinical trials are not yet publicly available.

Mechanism of Action: Targeting the Master Regulator of Mitosis

Avotaciclib's primary mechanism of action is the selective inhibition of CDK1.[3] The CDK1/Cyclin B complex is the principal driver of the G2/M transition, a critical checkpoint in the cell division cycle.[3] By binding to the ATP-binding pocket of CDK1, Avotaciclib blocks its kinase activity, preventing the phosphorylation of downstream substrates essential for mitotic entry and progression.[3] This targeted inhibition leads to a robust G2/M cell cycle arrest, which can ultimately trigger the intrinsic apoptotic pathway in cancer cells.[3]

The signaling pathway affected by Avotaciclib is depicted below:

Preclinical Data

Preclinical investigations have provided the foundational evidence for the anti-cancer activity of Avotaciclib. These studies have primarily focused on its effects on cancer cell lines and in vivo tumor models.

In Vitro Cellular Assays

Table 1: Preclinical In Vitro Efficacy of Avotaciclib

| Cell Line | Cancer Type | Endpoint | Result | Reference |

| H1437R, H1568R, H1703R, H1869R | Radiotherapy-Resistant Non-Small Cell Lung Cancer | Cell Viability (EC50) | 0.918 µM, 0.580 µM, 0.735 µM, 0.662 µM, respectively | [4] |

Experimental Protocols

-

Objective: To determine the concentration of Avotaciclib that inhibits the growth of cancer cell lines by 50% (EC50).

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of Avotaciclib (e.g., 0-64 µM) or a vehicle control for a specified duration (e.g., 48 hours).[4]

-

Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

The absorbance is read using a microplate reader, and the data is normalized to the vehicle-treated control cells to calculate the percentage of cell viability.

-

The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

The general workflow for evaluating the cellular effects of Avotaciclib in preclinical studies is outlined below:

Early Phase Clinical Trials

Avotaciclib is currently being evaluated in several early-phase clinical trials to determine its safety, tolerability, recommended Phase 2 dose (RP2D), and preliminary efficacy in human subjects.

Ongoing Clinical Trials

As of December 2025, the following key clinical trials for Avotaciclib (BEY1107) have been identified:

Table 2: Overview of Ongoing Avotaciclib (BEY1107) Clinical Trials

| NCT Number | Title | Phase | Indication | Status |

| NCT03579836 | Evaluation of Safety and Efficacy in BEY1107 in Monotherapy Gemcitabine (B846) Combination in Patient With Pancreatic Cancer | Phase 1/2 | Locally Advanced or Metastatic Pancreatic Cancer | Recruiting |

| NCT05093907 | A Study to Assess the Maximum Tolerated Dose, Safety and Efficacy of BEY1107 in Combination with Capecitabine in Patients with Metastatic Colorectal Cancer | Phase 1/2 | Metastatic Colorectal Cancer | Recruiting |

| NCT05769660 | A Study to Assess the Maximum Tolerated Dose (MTD), Safety and Efficacy of BEY1107 in Combination with Temozolomide in Patient with Recurrent or Progressive Glioblastoma Multiforme (GBM) | Phase 1 | Recurrent or Progressive Glioblastoma Multiforme | Recruiting |

Clinical Trial Design and Protocols

The general design of the Phase 1 portion of these trials is a dose-escalation study to determine the Maximum Tolerated Dose (MTD) of Avotaciclib, both as a monotherapy and in combination with standard-of-care agents.

-

Study Design: A single-center, open-label, non-comparative, Phase 1/2 clinical trial.[5]

-

Objectives:

-

Patient Population: Patients with locally advanced or metastatic pancreatic cancer.[3]

-

Treatment Plan:

-

Assessments: Blood samples for safety, pharmacokinetics, and biomarker analysis are collected. Archival or fresh biopsy tissue is also collected for biomarker analysis.[5]

The logical relationship of the trial phases is illustrated below:

Clinical Trial Results

As of the current date, quantitative efficacy and safety data from the early-phase clinical trials of Avotaciclib (BEY1107) have not been made publicly available in peer-reviewed publications or major conference presentations. The scientific community awaits the dissemination of these results to understand the clinical potential of this novel CDK1 inhibitor.

Future Directions

The ongoing Phase 1/2 clinical trials will be crucial in defining the safety profile and preliminary efficacy of Avotaciclib in various cancer types. Future research will likely focus on:

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Avotaciclib therapy.

-

Combination Strategies: Exploring novel combination therapies with other targeted agents or immunotherapies to enhance anti-tumor activity and overcome potential resistance mechanisms.

-

Expansion to Other Malignancies: Investigating the efficacy of Avotaciclib in other solid and hematological malignancies with dysregulated cell cycle control.

Conclusion

Avotaciclib (BEY1107) is a promising investigational agent that targets a fundamental mechanism of cancer cell proliferation through the inhibition of CDK1. Preclinical data have demonstrated its potential to induce cell cycle arrest and apoptosis. The ongoing early-phase clinical trials are essential to translate these preclinical findings into clinical benefits for patients with cancer. The results of these trials are eagerly anticipated and will provide critical insights into the safety and efficacy of this novel therapeutic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BeyondBio, clinical approval for ‘CDK1 inhibitor’ in pancreatic cancer - 바이오스펙테이터 [biospectator.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Avotaciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Investigational Studies of Avotaciclib in Glioblastoma Multiforme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a critical need for novel therapeutic strategies. Cyclin-dependent kinase 1 (CDK1) has emerged as a promising therapeutic target in GBM due to its central role in cell cycle progression and its frequent dysregulation in this cancer. Avotaciclib (also known as BEY1107), a selective inhibitor of CDK1, is currently under investigation as a potential therapeutic agent for GBM. This technical guide provides a comprehensive overview of the available information on the investigational studies of Avotaciclib in the context of glioblastoma multiforme. While specific preclinical data for Avotaciclib in GBM is limited in the public domain, this guide synthesizes the known mechanism of action, details of an ongoing clinical trial, and relevant preclinical methodologies for evaluating CDK1 inhibitors in this indication.

Introduction to Avotaciclib and its Target: CDK1

Avotaciclib is an orally active small molecule that selectively inhibits Cyclin-Dependent Kinase 1 (CDK1). CDK1, a serine/threonine kinase, is a master regulator of the cell cycle, particularly the G2/M transition phase. In many cancers, including glioblastoma, the CDK1 signaling pathway is often hyperactivated, leading to uncontrolled cell proliferation and tumor growth. By targeting CDK1, Avotaciclib aims to induce cell cycle arrest and promote apoptosis in cancer cells.

The Role of CDK1 in Glioblastoma Multiforme

CDK1 is a critical driver of glioblastoma progression. Its overexpression is associated with poor prognosis in GBM patients. The activation of the CDK1/Cyclin B complex is essential for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. In GBM, the dysregulation of this pathway contributes to the high proliferative rate of tumor cells. Therefore, the selective inhibition of CDK1 presents a rational therapeutic strategy to halt the growth of glioblastoma.

Signaling Pathway of CDK1 in Cell Cycle Progression